4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine
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Overview
Description
4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with furan and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst, such as acetic acid, to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyridazine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-3,6-diphenylpyridazine: Similar structure but lacks the methyl groups on the phenyl rings.
4-(Thiophen-2-yl)-3,6-bis(4-methylphenyl)pyridazine: Contains a thiophene ring instead of a furan ring.
4-(Pyridin-2-yl)-3,6-bis(4-methylphenyl)pyridazine: Features a pyridine ring in place of the furan ring.
Uniqueness
4-(Furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine is unique due to the presence of both furan and methyl-substituted phenyl groups, which can influence its electronic properties and reactivity. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18N2O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-3,6-bis(4-methylphenyl)pyridazine |
InChI |
InChI=1S/C22H18N2O/c1-15-5-9-17(10-6-15)20-14-19(21-4-3-13-25-21)22(24-23-20)18-11-7-16(2)8-12-18/h3-14H,1-2H3 |
InChI Key |
YADXVXHZTJETHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=CO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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